Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is particularly noted for its potential therapeutic applications, especially in oncology, due to its structural similarity to other cytotoxic agents. The compound's synthesis and characterization have been subjects of various studies, highlighting its relevance in medicinal chemistry.
The primary sources of information regarding this compound include patent literature and scientific articles that detail its synthesis, properties, and applications. Notably, patents related to the synthesis of bendamustine, a related compound, provide insights into the methods applicable for creating propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate .
This compound can be classified as a synthetic organic compound with potential pharmacological activity. It falls under the category of nitrogen-containing heterocycles due to the presence of the benzimidazole ring and is further characterized by its ester functional group.
The synthesis of propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate typically involves several key steps:
The synthesis can involve multiple reaction conditions including temperature control (typically between 0°C to 95°C), choice of solvents (such as dichloromethane or acetonitrile), and the use of bases (like triethylamine or potassium carbonate) to facilitate reactions . Purification methods such as recrystallization or extraction are often employed to isolate the product with high purity.
The molecular structure of propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate consists of a benzimidazole core with various substituents that contribute to its biological activity. The significant features include:
The molecular formula can be represented as , with a corresponding molar mass that supports its classification as a medium-sized organic molecule.
Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate undergoes various chemical reactions:
These reactions can be optimized by controlling factors such as pH, temperature, and concentration of reactants to improve yields and minimize side products .
The mechanism of action for propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate likely involves:
Studies on related compounds indicate that such mechanisms contribute significantly to their antitumor activity .
Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is expected to exhibit:
The chemical properties include:
Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate has potential applications in:
The compound is systematically named propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate according to IUPAC conventions [2] [3]. This name reflects its core structural components:
The molecular formula is C₁₉H₂₈ClN₃O₃, with a molecular weight of 381.90 g/mol [3]. It functions as an isopropyl ester analog of bendamustine’s hydrolytic metabolite, where the carboxylic acid group of bendamustine is replaced by an isopropyl ester moiety. This modification alters the compound’s polarity and degradation pathways, making it a critical analytical reference standard in pharmaceutical quality control [2] [6].
Table 1: Systematic Classification and Identifiers
Property | Value |
---|---|
IUPAC Name | propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
CAS Registry Number | 1797008-41-3 |
Molecular Formula | C₁₉H₂₈ClN₃O₃ |
Molecular Weight | 381.90 g/mol |
Synonyms | Bendamustine Isopropyl Ester Impurity; SCHEMBL15043384 |
Role | Analytical reference standard; Bendamustine degradation product |
The molecule exhibits three distinct conformational domains that influence its reactivity and physical properties:
Table 2: Key Molecular Features and Predicted Conformational Behavior
Structural Domain | Geometry | Dominant Conformation |
---|---|---|
Benzimidazole ring | Planar | Rigid π-system |
Butanoate linker (C4-chain) | Extended alkyl spacer | Gauche at Cβ-Cγ bond |
Isopropyl ester | Tetrahedral Cδ | Ester plane rotated 120° from Cγ |
-N(CH₂CH₂Cl)(CH₂CH₂OH) | Tetrahedral nitrogen | Trans orientation of alkyl chains |
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR data (predicted based on structural analogs [3] [6]):
Fourier-Transform Infrared (FTIR)
Critical vibrational bands [2] [3]:
Mass Spectrometry (MS)
Table 3: Summary of Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 5.05 (septet) | Isopropyl methine proton |
δ 3.70 (s) | N1-methyl group | |
¹³C NMR | δ 173.5 | Ester carbonyl carbon |
δ 152.0 | Benzimidazole C2 | |
FTIR | 1735 cm⁻¹ | ν(C=O) ester |
1620 cm⁻¹ | ν(C=N) benzimidazole | |
HRMS | m/z 382.1912 [M+H]⁺ (calc. for C₁₉H₂₉ClN₃O₃: 382.1897) | Molecular ion |
No single-crystal X-ray diffraction data for this specific compound has been reported in the literature or public databases (e.g., Cambridge Structural Database) [3] [5]. However, inferences can be drawn from related benzimidazole derivatives:
Crystallization challenges arise from:
Synchrotron powder XRD is recommended for polymorph screening, with simulated patterns generated from molecular dynamics (MD)-optimized structures. Key predicted reflections: d-spacings at 5.8 Å (alkyl chain periodicity) and 3.4 Å (π-stacking distance).
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7